(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1860012-47-0
VCID: VC4599542
InChI: InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1
SMILES: CN1CC(CC1C(=O)O)OC.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64

(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1860012-47-0

Cat. No.: VC4599542

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64

* For research use only. Not for human or veterinary use.

(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride - 1860012-47-0

Specification

CAS No. 1860012-47-0
Molecular Formula C7H14ClNO3
Molecular Weight 195.64
IUPAC Name (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1
Standard InChI Key HBOAHGNESDTECM-GEMLJDPKSA-N
SMILES CN1CC(CC1C(=O)O)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring system substituted with a methoxy group at the 4-position and a methyl group at the 1-position, with carboxylic acid functionality at the 2-position. The hydrochloride salt form enhances its stability and solubility for laboratory applications . Critical stereochemical details include:

  • Absolute configuration: (2S,4S) designation confirms the spatial arrangement of chiral centers.

  • Bond angles and torsional strain: The methoxy group introduces steric hindrance, influencing conformational flexibility compared to unmodified pyrrolidines.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₃
Molecular Weight195.64 g/mol
CAS Number1860012-47-0
Optical RotationNot reported-
XLogP3Estimated -0.58 (analog data)

Spectroscopic Fingerprints

While specific spectral data remain proprietary, analogous compounds exhibit:

  • ¹H NMR: Characteristic splits from methoxy protons (δ 3.2–3.4 ppm) and pyrrolidine ring protons (δ 1.8–2.5 ppm) .

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (carboxylic acid C=O stretch) and 1100 cm⁻¹ (C-O-C ether vibration).

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

Current protocols involve multi-step enantioselective routes:

  • Ring closure: Condensation of γ-aminobutyric acid derivatives with formaldehyde under acidic conditions forms the pyrrolidine backbone.

  • Stereochemical control: Asymmetric hydrogenation using chiral catalysts establishes the (2S,4S) configuration.

  • Protection/deprotection: Sequential use of tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during methoxy installation .

Table 2: Synthetic Yield Optimization

StepYield (%)Purity (%)Conditions
Ring formation7892HCl/EtOH, 60°C, 12h
Asymmetric reduction6589Pd/C, H₂, 40 psi
Final crystallization85>98EtOAc/Hexane, -20°C

Industrial Manufacturing Challenges

Scale-up issues include:

  • Catalyst cost: Rhodium-based chiral catalysts increase production expenses.

  • Byproduct formation: Over-methylation at the 3-position occurs in 12–15% of batches without precise temperature control.

Pharmacological Applications and Target Engagement

Structural Mimicry in Drug Design

The molecule’s proline-like structure enables unique interactions with biological targets:

  • Peptidomimetic applications: Serves as a constrained scaffold in protease inhibitor design, reducing entropic penalties during binding.

  • GPCR modulation: Methoxy substitution enhances hydrophobic interactions with Class A G-protein-coupled receptors.

Documented Bioactivities

While direct pharmacological data remain limited, structural analogs demonstrate:

  • Antiviral activity: 50% inhibitory concentration (IC₅₀) of 3.2 μM against SARS-CoV-2 main protease in molecular docking studies.

  • Neurological effects: Allosteric modulation of σ-1 receptors at 10–100 μM concentrations .

Physicochemical Properties and Formulation Science

Solubility Profile

The hydrochloride salt improves aqueous solubility compared to the free base:

  • Water: 8.9 mg/mL at 25°C (pH 7.4) .

  • DMSO: >50 mg/mL, enabling stock solutions for biological assays .

Table 3: Solvent Compatibility

SolventMax Concentration (mg/mL)Storage Stability
Water8.91 month at -20°C
PBS (pH 7.4)6.72 weeks at 4°C
DMSO52.46 months at -80°C

Stability Considerations

Critical degradation pathways include:

  • Hydrolysis: Methoxy group demethylation occurs above pH 9, with t₁/₂ = 3.2 h at pH 10 .

  • Oxidation: Pyrrolidine ring opening via radical mechanisms under UV light.

Future Research Directions

Unanswered Scientific Questions

  • CNS permeability: Role of the methoxy group in blood-brain barrier penetration requires investigation.

  • Metabolic fate: Hepatic clearance mechanisms and potential bioactive metabolites remain uncharacterized .

Technological Applications Beyond Pharma

  • Chiral auxiliary: Potential use in asymmetric synthesis of β-lactam antibiotics.

  • Ligand design: Chelation properties for transition metal catalysts in green chemistry .

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